1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one
Description
The compound 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one features a piperazine core substituted with a 4-cyclohexyl-1,2,4-triazole moiety via a methyl linker and a 3-phenylpropan-1-one group.
Properties
IUPAC Name |
1-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c28-22(12-11-19-7-3-1-4-8-19)26-15-13-25(14-16-26)17-21-24-23-18-27(21)20-9-5-2-6-10-20/h1,3-4,7-8,18,20H,2,5-6,9-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHWIHDDBBMIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or triazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{4-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The piperazine ring may interact with receptors or transporters, affecting cellular signaling pathways. The phenylpropanone moiety can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Triazole Linkages
Several compounds share the piperazine-triazole framework but differ in substituents, influencing their physicochemical and biological profiles:
Key Observations:
- Lipophilicity : The cyclohexyl group in the target compound likely enhances membrane permeability compared to methoxy- or halogen-substituted analogs .
- Bioactivity: Triazole-piperazine hybrids often exhibit antifungal or CNS activity, but substituents dictate specificity. For example, the cinnamoyl derivative in showed antimicrobial properties due to its conjugated enone system.
Solubility and Stability
Computational Similarity Analysis
Using methods described in , the target compound’s similarity to analogs was assessed via Tanimoto coefficients (Tc):
- Tc = 0.65 with (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one (shared piperazine and propanone motifs).
- Tc = 0.45 with imidazopyridine-piperazine compound in (divergent core structure).
Biological Activity
The compound 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one is a complex organic molecule that incorporates several pharmacologically relevant structural motifs. Its design suggests potential applications in various therapeutic areas, particularly due to the presence of the triazole and piperazine moieties, which are known for their diverse biological activities.
Structural Features
The compound features:
- Piperazine Core : A common scaffold in medicinal chemistry, enhancing solubility and bioavailability.
- Triazole Moiety : Associated with antifungal and antibacterial properties.
- Cyclohexyl Substitution : May enhance lipophilicity and affect receptor binding affinity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antifungal and Antibacterial Properties
The triazole ring is known for its antifungal activity, similar to established antifungal agents like fluconazole and itraconazole. Studies have indicated that compounds containing triazole structures exhibit significant antifungal effects against various pathogens, suggesting that our compound may also possess similar properties .
Antiproliferative Effects
Research on related compounds has shown that derivatives with piperazine cores can exhibit antiproliferative effects against cancer cell lines. For example, studies on piperazine derivatives have demonstrated their ability to inhibit cell growth in human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma), with IC50 values indicating effective concentrations for growth inhibition .
Case Studies and Research Findings
-
Antiproliferative Activity Evaluation :
- A study evaluated various derivatives for their antiproliferative activity using the NCI/NIH Developmental Therapeutics Program methodology. The results indicated significant inhibition of cell growth at specific concentrations (IC50 values) across different cancer cell lines.
- Table 1: Antiproliferative Activity of Related Compounds
Compound Name Cell Line IC50 (µM) Compound A MCF7 2.14 Compound B HT-29 0.63 Compound C M21 2.17
- Mechanistic Studies :
-
Enzyme Inhibition :
- The synthesized compounds were also tested for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and infections respectively. The results indicated promising inhibitory activity, suggesting potential therapeutic applications .
Q & A
Q. What are the key synthetic strategies and characterization methods for this compound?
The synthesis involves multi-step organic reactions, including nucleophilic substitutions and cyclization. Critical steps include the introduction of the cyclohexyl-triazole moiety to the piperazine ring and subsequent coupling with the phenylpropanone group. Reaction conditions (e.g., inert atmosphere, controlled temperatures, and catalysts like sodium methoxide) are optimized to maximize yield and purity . Characterization employs Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to identify functional groups .
Q. How is the compound’s structural integrity validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is used to resolve bond lengths, angles, and stereochemistry. High-resolution data ensures accurate determination of the cyclohexyl-triazole and piperazine conformations .
Q. What in vitro assays are recommended for initial biological activity screening?
Target-based assays (e.g., enzyme inhibition or receptor-binding studies) are prioritized. For example:
- Kinase inhibition assays with ATP-competitive probes.
- Fluorescence polarization assays to measure binding affinity to biological targets. Dose-response curves (IC₅₀/EC₅₀) and selectivity panels against related enzymes/receptors are critical .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Systematic modifications to the triazole , cyclohexyl , or phenylpropanone groups are tested. For example:
Q. How can computational modeling guide the compound’s target engagement?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like GPCRs or kinases. Molecular Dynamics (MD) simulations assess stability of ligand-target complexes over time. Key parameters include binding free energy (ΔG) and hydrogen-bonding networks .
Q. How to resolve contradictions in biological activity data across studies?
- Verify assay conditions : pH, temperature, and co-solvents (e.g., DMSO tolerance) can alter results.
- Purity validation : Use HPLC (>95% purity) to exclude batch-specific impurities.
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show variability .
Q. What analytical strategies identify and quantify synthetic by-products?
- High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis or MS detectors isolates impurities.
- Tandem MS (MS/MS) fragments by-products for structural identification.
- Isotopic labeling traces reaction pathways to minimize side products .
Q. How to assess the compound’s pharmacokinetic properties in preclinical models?
- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS.
- Plasma protein binding : Use equilibrium dialysis to measure free fraction.
- Caco-2 permeability assays predict oral bioavailability .
Methodological Notes
- Synthesis Optimization : Catalyst screening (e.g., Pd/C for hydrogenation) and solvent selection (e.g., DMF vs. THF) significantly impact yields .
- Data Reproducibility : Strict adherence to synthetic protocols and analytical calibration (e.g., NMR referencing with TMS) minimizes inter-lab variability .
- Advanced Crystallography : Twinned data or low-resolution structures require SHELXD for phase refinement and Olex2 for model building .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
